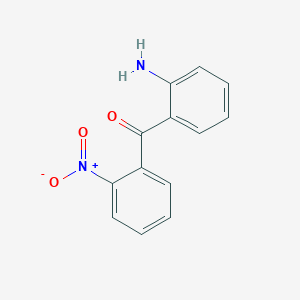

2-Amino-2'-nitrobenzophenone

Übersicht

Beschreibung

2-Amino-2’-nitrobenzophenone is an analytical reference standard categorized as a precursor in the synthesis of benzodiazepines . It is used in the determination of nitrazepam in serum by gas-liquid chromatography and in second-harmonic generation in aromatic organic compounds .

Synthesis Analysis

2-Amino-5-nitrobenzophenone was synthesized using 2-amino-5-nitrobenzophenone (Aldrich) and picric acid (Qualigens) in the molar ratio of 1:1 . Single crystals of 2-amino-5-nitrobenzophenonium picrate (ANBP) were grown by slow evaporation solution growth technique from a mixed solvent system ethanol–chloroform–acetic acid (1:1:1, v/v) .Molecular Structure Analysis

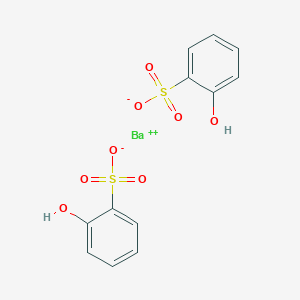

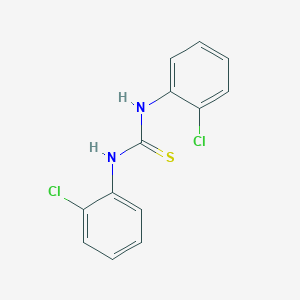

The molecular formula of 2-Amino-2’-nitrobenzophenone is C13H10N2O3 . The 1H and 13C signals of the grown crystal are identified by the nuclear magnetic resonance analyses .Chemical Reactions Analysis

2-Amino-5-nitrobenzophenone was used in the synthesis of [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone, which is an anti-malarial agent .Physical And Chemical Properties Analysis

2-Amino-2’-nitrobenzophenone is a yellow solid with a melting point of 166-168 °C (lit.) . It has a molecular weight of 242.23 . It is slightly soluble in Chloroform, DMSO, and Methanol when heated .Wissenschaftliche Forschungsanwendungen

Phosphorescence Analysis : 2-Amino-5-nitrobenzophenone (ANB) shows intense phosphorescence in ethanol glasses at liquid nitrogen temperature, which is used to determine ANB contamination in nitrazepam (Hornyák & Székelyhidi, 1980).

Structural Analysis : The structure of 2-Amino-5-nitrobenzophenone has been determined through crystallography, providing valuable insights into its polymorphic forms (Cox et al., 1998).

Spectroscopy and Computational Analysis : Studies using vibrational spectroscopy, Hartree-Fock (HF), and Density Functional Theory (DFT) have been conducted on 2-Amino-5-nitrobenzophenone, focusing on its molecular geometry, vibrational frequencies, and electronic properties (Balachandran et al., 2014).

Organic Synthesis : This compound has been involved in the preparation of various organic acid-base adducts, showcasing its role in hydrogen bonding and crystal formation (Jin & Wang, 2013).

Electrochemical Studies : Electrochemical reduction of 2-Amino-5-nitrobenzophenone and its derivatives has been studied, providing insights into the reduction mechanisms and the effects of substituents (Richter et al., 1990).

Organotin Compound Synthesis : It has been used in the synthesis and photophysical characterization of organotin compounds derived from Schiff bases for applications in organic light emitting diodes (García-López et al., 2014).

Chiral Synthesis : Proline-derived Ni(II) complexes of glycine have been synthesized using 2-Amino-5-nitrobenzophenone derivatives, showcasing its utility in asymmetric synthesis of alpha-amino acids (Ueki et al., 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2-aminophenyl)-(2-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15(17)18/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBOBOCOXFKIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2'-nitrobenzophenone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B72735.png)